N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide
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Overview
Description
N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide is a compound belonging to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide typically involves the use of benzoic acid derivatives and benzoxazin-1-one derivatives as precursors. The reaction conditions often include the use of Friedel-Crafts reactions, which are known for their efficiency in forming carbon-carbon bonds. The process involves the condensation of these precursors under controlled conditions to yield the desired phthalazinone derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of scalable and efficient synthetic routes that ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can lead to a variety of substituted phthalazinone derivatives .
Scientific Research Applications
N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide include other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
Its specific combination of functional groups and molecular configuration may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3-benzyl-4-oxophthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(18-11-5-2-6-12-18)24-15-21-19-13-7-8-14-20(19)23(28)26(25-21)16-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,24,27) |
InChI Key |
RQABOZICNUYAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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